3-Chlorophthalic acid
Overview
Description
3-Chlorophthalic acid is an organic compound with the molecular formula C8H5ClO4. It is a derivative of phthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in various chemical processes and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 3-Chlorophthalic acid is the Rare Lipoprotein A (RlpA) . RlpA is a protein that plays a significant role in the survival and virulence of multidrug-resistant Pseudomonas aeruginosa .
Mode of Action
This compound interacts with RlpA, exhibiting strong binding affinity . This interaction results in significant anti-Pseudomonas aeruginosa activity .
Biochemical Pathways
It’s known that phthalates, a group to which this compound belongs, are biodegraded via three pathways: de-esterification, oxidation, and oxidation-hydrolysis . As a result, butanediol, acetic acid, and phthalic acid are produced .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its anti-Pseudomonas aeruginosa activity . It exhibits potent anti-Pseudomonas aeruginosa activity with minimal toxicity to host cells .
Action Environment
Like other phthalates, its environmental fate, transport, and degradation may be significantly impacted by its physical and chemical attributes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorophthalic acid can be synthesized through several methods. One common method involves the oxidation of 3-chloro-o-xylene using nitric acid at elevated temperatures and pressures. The resulting this compound can then be converted to its anhydride form .
Another method involves the chlorination of phthalic anhydride using iron(III) chloride as a catalyst. This process yields a mixture of 3-chlorophthalic anhydride and 4,5-dichlorophthalic anhydride, which can be separated through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of phthalic anhydride followed by purification steps to isolate the desired product. The use of continuous distillation processes ensures high purity and yield of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Chlorophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chlorophthalic anhydride.
Reduction: Reduction reactions can convert it to other derivatives, although this is less common.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can facilitate substitution reactions.
Major Products
3-Chlorophthalic anhydride: Formed through oxidation.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
3-Chlorophthalic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichlorophthalic acid
- 2-Chloro-6-methylbenzoic acid
- 3,4,5-Trichlorophthalic acid
- 2,4-Dichloro-6-methylbenzoic acid
- Tetrachlorophthalic acid
Uniqueness
3-Chlorophthalic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other chlorinated phthalic acids. Its reactivity and applications in various fields make it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
3-chlorophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFXSOCDAQACQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911698 | |
Record name | 3-Chlorobenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10911698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27563-65-1, 110471-69-7 | |
Record name | 3-Chlorophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27563-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027563651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenedicarboxylic acid, chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110471697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorophthalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chlorobenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10911698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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